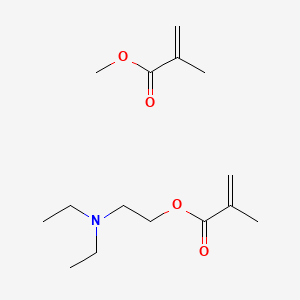

Diethylaminoethyl methacrylate methyl methacrylate

Cat. No. B8584073

Key on ui cas rn:

138164-48-4

M. Wt: 285.38 g/mol

InChI Key: UIMGFUHIJYYYPC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05484677

Procedure details

In a flask equipped with a stirring blade and a tube for nitrogen introduction were charged 1,500 parts of ion-exchanged water and heated to 60° C. Twenty parts of diethylamino methacrylate and 60 parts of methyl methacrylate were added thereto while stirring. To the mixture were further added 20 parts 2,2'-azobis(2-amidinopropane) dihydrochloride ("V-50" produced by Wako Pure Chemical Ind. Ltd.) and 10 parts of 2,2'-azobis(2-methyl-N-(1,1'-bis(hydroxymethyl)-2-hydroxyethyl)propionamide) ("V-080" produced by Wako Pure Chemical Ind. Ltd.), followed by heating to 65° C., at which the mixture was subjected to soap-free polymerization for 24 hours. After completion of the reaction, the fine particles thus produced were washed with 5000 parts of ion-exchanged water by means of a centrifugal separator to obtain fine particles of a diethylaminoethyl methacrylate/methyl methacrylate copolymer having an amidino hydrochloride group and a hydroxyl group on the surface thereof and having an average particle size of 0.5 μm.

Name

diethylamino methacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

2,2'-azobis(2-methyl-N-(1,1'-bis(hydroxymethyl)-2-hydroxyethyl)propionamide)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(O[N:7]([CH2:10][CH3:11])[CH2:8][CH3:9])(=O)C(C)=C.[C:12]([O:17][CH3:18])(=[O:16])[C:13]([CH3:15])=[CH2:14].Cl.Cl.N(C(C(=N)N)(C)C)=N[C:23](C(=N)N)(C)C>O>[C:12]([O:17][CH2:18][CH2:23][N:7]([CH2:8][CH3:9])[CH2:10][CH3:11])(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:12]([O:17][CH3:18])(=[O:16])[C:13]([CH3:15])=[CH2:14] |f:2.3.4,6.7|

|

Inputs

Step One

|

Name

|

diethylamino methacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)ON(CC)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.N(=NC(C)(C)C(N)=N)C(C)(C)C(N)=N

|

[Compound]

|

Name

|

2,2'-azobis(2-methyl-N-(1,1'-bis(hydroxymethyl)-2-hydroxyethyl)propionamide)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a flask equipped with a stirring blade and a tube for nitrogen introduction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating to 65° C., at which the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was subjected to soap-free polymerization for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the fine particles thus produced

|

WASH

|

Type

|

WASH

|

|

Details

|

were washed with 5000 parts of ion-exchanged water by means of a centrifugal separator

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCCN(CC)CC.C(C(=C)C)(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |